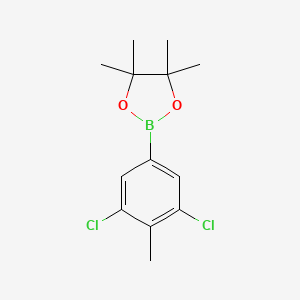

2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 942069-73-0

Cat. No.: VC2666077

Molecular Formula: C13H17BCl2O2

Molecular Weight: 287 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942069-73-0 |

|---|---|

| Molecular Formula | C13H17BCl2O2 |

| Molecular Weight | 287 g/mol |

| IUPAC Name | 2-(3,5-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H17BCl2O2/c1-8-10(15)6-9(7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

| Standard InChI Key | SZTBWTOKHBQRKC-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C)Cl |

Introduction

Physical and Chemical Properties

2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane possesses distinctive physical and chemical characteristics that define its behavior in various chemical environments and applications. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This compound exhibits the characteristic stability of pinacol boronate esters, which is significantly enhanced compared to the corresponding boronic acid. The tetravalent boron center, chelated by the dioxaborolane ring, resists hydrolysis under ambient conditions, making it suitable for use in various synthetic applications without requiring stringent exclusion of moisture .

Structural Characteristics

The molecular structure of 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features several key structural elements that influence its chemical behavior and reactivity patterns. The compound consists of a central boron atom coordinated to an aryl group and a pinacol-derived dioxaborolane ring.

The boron center adopts a trigonal planar geometry with sp² hybridization, consistent with the typical structure of organoboronates. The dioxaborolane ring forms a five-membered chelate with the boron atom, with the ring adopting a twisted conformation on the C1 and C2 atoms. This conformation, as observed in related 1,3,2-dioxaborolane structures, has C1 and C2 atoms positioned approximately 0.18-0.19 Å below and above the least squares plane of the ring atoms .

The phenyl group contains two chlorine substituents at the meta positions (3 and 5) and a methyl group at the para position (4), creating a distinctive electronic and steric environment around the aromatic ring. This substitution pattern affects the electron density distribution in the phenyl ring, influencing the reactivity of the boronate ester in various transformations.

The bond angles in the five-membered 1,3,2-dioxaborolane ring are characteristically smaller than the ideal tetrahedral angle, typically around 105-106° for B-O-C angles, due to ring strain effects . These structural features contribute to the compound's stability and reactivity profile in synthetic applications.

Synthesis Methods

Multiple synthetic pathways can be employed to prepare 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, leveraging contemporary organoboron chemistry techniques. Table 2 summarizes the primary synthetic approaches.

Table 2: Synthetic Routes to 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The Miyaura borylation represents one of the most efficient methods for preparing this compound, involving the palladium-catalyzed coupling of the corresponding aryl halide with bis(pinacolato)diboron (B₂pin₂). This approach offers excellent functional group tolerance and typically provides high yields of the desired boronate ester .

The lithiation-borylation sequence involves lithium-halogen exchange of the corresponding aryl bromide or iodide, followed by reaction with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method typically proceeds at low temperatures (-78°C) and requires careful handling of moisture-sensitive organolithium intermediates .

Recent developments include metal-free approaches using fluoride-activated diboron reagents, which can convert aryl iodides to the corresponding pinacol boronate esters through a radical mechanism. The reaction conditions are compatible with various functional groups, though electronic effects of substituents can influence reactivity .

Applications and Uses

2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane finds application across multiple domains of synthetic organic chemistry, particularly as a building block in cross-coupling reactions and functional group transformations. Its application profile is consistent with the broader use patterns of arylboronic acid pinacol esters.

Cross-Coupling Reactions

The compound serves as a versatile coupling partner in various transition metal-catalyzed reactions:

-

Suzuki-Miyaura Cross-Coupling: This represents the most prominent application, where the boronate ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The pinacol boronate group serves as a nucleophilic coupling partner, enabling the synthesis of asymmetric biaryls or styrene derivatives .

-

Chan-Lam Coupling: The compound can participate in copper-catalyzed coupling reactions with nitrogen or oxygen nucleophiles, allowing for the formation of C-N and C-O bonds to produce aryl amines and aryl ethers, respectively.

-

Heck-Type Reactions: Under specific conditions, the boronate can engage in Heck-type reactions, providing access to olefinic products with defined stereochemistry.

Medicinal Chemistry Applications

The dichloro-methylphenyl motif appears in several bioactive compounds, making this boronate ester valuable in pharmaceutical research:

-

Building Block for Drug Candidates: The compound can serve as a precursor for the synthesis of potential drug candidates containing the 3,5-dichloro-4-methylphenyl moiety. Everolimus, an immunosuppressant drug, contains a similar structural motif incorporated into its macrocyclic structure .

-

Fragment-Based Drug Discovery: The boronate can function as a functionalized fragment in medicinal chemistry programs, allowing for the rapid generation of compound libraries through parallel synthesis approaches.

-

Bioorthogonal Chemistry: The boronate functionality provides a handle for selective chemical transformations in complex biological environments, potentially enabling targeted bioconjugation strategies.

Materials Science Applications

In materials science, the compound can contribute to the development of functional materials:

-

Polymerization Initiators: The boronate can serve as an initiator for controlled radical polymerization processes, yielding polymers with defined end-group functionality.

-

Cross-Linking Agents: Upon oxidation or activation, the boronate can function as a cross-linking moiety in polymer science, contributing to the development of materials with enhanced mechanical properties.

-

Semiconducting Materials: The compound can be used in the synthesis of extended π-conjugated systems, potentially contributing to the development of organic electronic materials.

For optimal storage conditions, 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane should be kept in a sealed container at controlled temperature, preferably under refrigeration (2-8°C). This practice aligns with storage recommendations for related pinacol boronate compounds, which typically demonstrate good stability but benefit from protection against prolonged exposure to moisture and air .

While more stable than the corresponding boronic acid, prolonged storage may lead to gradual decomposition, particularly under humid conditions or elevated temperatures. Therefore, periodic quality checks are advisable for materials stored for extended periods to ensure maintained purity and performance in sensitive applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume